4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester

Description

Overview of Pyridazine (B1198779) Heterocycles: Synthetic Strategies and Chemical Significance

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, forms the core of a vast array of organic compounds. researchgate.netwikipedia.org The presence of the nitrogen atoms significantly influences the electron distribution within the ring, leading to unique chemical reactivity and making pyridazine derivatives valuable scaffolds in drug discovery. researchgate.net Their significance is underscored by their presence in a number of herbicides and several pharmaceutical agents. wikipedia.org

The synthesis of the pyridazine ring system can be achieved through various strategies. A common approach involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648) derivatives. wikipedia.org Another classical method, first demonstrated by Emil Fischer, involves the reaction of phenylhydrazine (B124118) with levulinic acid. wikipedia.org More contemporary methods continue to be developed, offering novel pathways to functionalized pyridazine derivatives. nih.gov The inherent biological activities of pyridazine-containing molecules, which include anti-inflammatory, antimicrobial, and cardiovascular properties, drive the ongoing research into their synthesis and functionalization. researchgate.net

The Role of Beta-Oxo Esters as Versatile Synthetic Intermediates

Beta-oxo esters, also known as β-keto esters, are a cornerstone of synthetic organic chemistry due to their remarkable versatility. rsc.orgacs.org These compounds feature a ketone functional group at the beta position relative to an ester group. This arrangement imparts a unique reactivity profile, most notably the acidity of the α-proton (the proton on the carbon between the two carbonyl groups).

The ease of deprotonation at the α-position allows β-keto esters to serve as excellent nucleophiles in a wide range of carbon-carbon bond-forming reactions, including alkylations, acylations, and aldol (B89426) and Michael-type reactions. Furthermore, the ester group can be readily transformed into other functional groups, and the entire β-keto ester moiety can be involved in cyclization reactions to form various heterocyclic systems. acs.org Their utility is so profound that they are considered key building blocks in the synthesis of numerous natural products and pharmaceuticals. rsc.orggoogle.com

Contextualizing 4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester within Modern Organic Chemistry

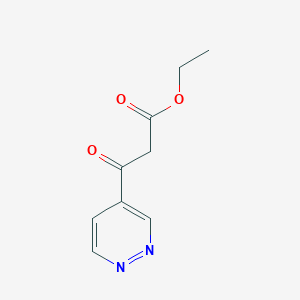

This compound, with the chemical structure depicted below, integrates the pyridazine heterocycle with the versatile β-keto ester functionality. This combination suggests its potential as a valuable intermediate in the synthesis of more complex, biologically active molecules. The pyridazine ring can be a key pharmacophore, while the β-keto ester side chain provides a reactive handle for further molecular elaboration.

Despite its potential, a comprehensive review of the scientific literature reveals that this specific isomer has not been the subject of extensive investigation. Much of the available research focuses on the closely related pyridine (B92270) analogues or other positional isomers of pyridazine-substituted β-keto esters. The synthesis of a similar compound, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, has been reported via the refluxing of ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate (B1210297). researchgate.net This suggests a possible synthetic route for the title compound, likely starting from an appropriate pyridazine-4-carboxylic acid ester.

The study of molecules like this compound is crucial for expanding the chemical space available to medicinal chemists. The introduction of the pyridazine moiety is expected to modulate the electronic and steric properties of the β-keto ester, potentially leading to novel reactivity and biological activity.

Research Aims and Scope of Academic Inquiry into the Compound

The primary aim of academic inquiry into this compound would be to fully characterize its chemical properties, develop efficient synthetic routes, and explore its utility as a building block in organic synthesis. Key research questions would include:

Synthesis: What are the most efficient and scalable methods for the synthesis of this compound? Can existing methods for analogous pyridine and pyridazine derivatives be adapted?

Reactivity: How does the pyridazine ring influence the reactivity of the β-keto ester moiety? Are there unique reaction pathways that are not observed in simpler β-keto esters?

Biological Activity: Does this compound or its derivatives exhibit any interesting biological properties, given the known bioactivity of many pyridazine derivatives?

The scope of such research would likely involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure, exploration of its reactivity in a variety of standard organic transformations, and screening for potential biological activity. The findings from these studies would contribute to a deeper understanding of pyridazine chemistry and could lead to the development of new synthetic methodologies and potentially new therapeutic agents.

Detailed Research Findings

As noted, specific research dedicated solely to this compound is limited in the public domain. However, we can infer some of its likely properties and synthetic pathways based on the established chemistry of its constituent parts.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C9H10N2O3 | Based on chemical structure |

| Molecular Weight | 194.19 g/mol | Calculated from molecular formula |

| Physical State | Likely a solid or high-boiling liquid at room temperature | General property of similar organic molecules |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Based on the polarity of the functional groups |

| Synthesis | Claisen condensation of ethyl pyridazine-4-acetate with diethyl carbonate or a similar acylating agent. | Analogy to the synthesis of other β-keto esters |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-3-pyridazin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-11-6-7/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYWLWFKXLSZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298178 | |

| Record name | Ethyl β-oxo-4-pyridazinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51149-09-8 | |

| Record name | Ethyl β-oxo-4-pyridazinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51149-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl β-oxo-4-pyridazinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Pyridazinepropanoic Acid, Beta Oxo , Ethyl Ester

Retrosynthetic Analysis and Key Disconnections for the Pyridazine (B1198779) and Beta-Oxo Ester Moieties

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 4-pyridazinepropanoic acid, beta-oxo-, ethyl ester, the primary disconnections involve cleaving the bonds that form the pyridazine ring and the beta-oxo ester group.

The most logical disconnection for the beta-oxo ester functionality is the carbon-carbon bond between the alpha and beta carbons relative to the ester group. This bond is typically formed via a Claisen condensation or a related acylation of an enolate. This disconnection leads to two precursor fragments: a pyridazine-containing acylating agent (such as a pyridazine-4-carboxylate ester) and an acetate (B1210297) enolate equivalent (derived from ethyl acetate).

For the pyridazine ring itself, several disconnections are plausible. A common approach involves breaking the two nitrogen-carbon bonds, which points towards a cyclocondensation reaction between a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. Another powerful strategy is to disconnect the ring through a [4+2] cycloaddition, such as an inverse electron demand Diels-Alder reaction. This approach would involve a 1,2-diazine (the pyridazine core) being formed from a 1,2,4,5-tetrazine (B1199680) and a suitable dienophile.

These key disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Contemporary Approaches to Pyridazine Ring Construction

The pyridazine core is a prevalent motif in many biologically active compounds. organic-chemistry.org Consequently, numerous methods for its synthesis have been developed, ranging from classical cyclocondensation reactions to modern metal-catalyzed processes.

One of the most fundamental and widely used methods for constructing the pyridazine ring is the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives. wikipedia.org This approach involves the reaction of a 1,4-diketone, a 4-ketoacid, or a related species with hydrazine, leading to the formation of the six-membered diazine ring through a double condensation reaction. The versatility of this method lies in the accessibility of various substituted 1,4-dicarbonyl precursors, which allows for the introduction of diverse functionalities onto the pyridazine scaffold. For the synthesis of the target molecule, a precursor containing the necessary propanoic acid ester side chain would be required.

A variety of reaction conditions have been reported for these cyclocondensations, often involving refluxing in a suitable solvent such as ethanol (B145695) or acetic acid. In some cases, acid or base catalysis can be employed to facilitate the reaction.

A powerful and increasingly popular strategy for pyridazine synthesis is the inverse electron demand Diels-Alder (IEDDA) reaction. nih.gov This cycloaddition involves the reaction of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile. organic-chemistry.orgnih.gov The reaction proceeds through a [4+2] cycloaddition followed by the extrusion of a molecule of dinitrogen to afford the aromatic pyridazine ring. nih.gov

The IEDDA approach offers several advantages, including mild reaction conditions, high regioselectivity, and the ability to tolerate a wide range of functional groups. organic-chemistry.org This makes it a highly attractive method for the synthesis of complex pyridazine derivatives. For the specific target, a dienophile carrying the beta-oxo ethyl ester moiety or a precursor to it would be reacted with a suitable tetrazine. The reaction can often be performed at or below room temperature and is compatible with a variety of solvents. nih.gov

| Diene Component | Dienophile Component | Key Features |

| 1,2,4,5-Tetrazines | Alkenes, Alkynes, Enol ethers | High regioselectivity, mild conditions, broad substrate scope. nih.govacs.org |

| 1,2,3-Triazines | 1-Propynylamines | Metal-free, neutral conditions, good functional group tolerance. organic-chemistry.org |

In recent years, transition metal-catalyzed annulation reactions have emerged as a sophisticated tool for the construction of heterocyclic rings, including pyridazines. These methods often involve the coupling of two or more components under the influence of a metal catalyst, such as palladium, copper, or rhodium, to form the desired ring system in a single step.

While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, the general principles of metal-catalyzed C-C and C-N bond formation are applicable. For instance, a palladium-catalyzed cross-coupling reaction could potentially be employed to construct the pyridazine ring from appropriately functionalized precursors. These reactions often offer high efficiency and selectivity, but may require careful optimization of catalysts, ligands, and reaction conditions.

Formation of the Beta-Oxo Ethyl Ester Moiety: Methodological Advancements

The beta-oxo ethyl ester is a common structural unit in organic synthesis, and its formation is well-established. The most prominent method for its construction is the Claisen condensation and its variations.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orgallen.in In the context of synthesizing the target molecule, a "crossed" Claisen condensation would be employed. libretexts.org This involves the reaction of a pyridazine-containing ester (e.g., ethyl pyridazine-4-carboxylate) with ethyl acetate in the presence of a strong base like sodium ethoxide. allen.inorganic-chemistry.org

The mechanism involves the deprotonation of the alpha-carbon of ethyl acetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the pyridazine ester. Subsequent elimination of an ethoxide ion yields the desired beta-keto ester. libretexts.org A key requirement for a successful Claisen condensation is the use of an ester with at least two alpha-hydrogens to allow for the final, thermodynamically favorable deprotonation of the product. wikipedia.org

| Reaction | Reactants | Base | Product |

| Claisen Condensation | Two ester molecules | Strong base (e.g., sodium ethoxide) | β-keto ester wikipedia.orgallen.in |

| Crossed Claisen Condensation | Two different esters (one with no α-hydrogens) | Strong base | β-keto ester libretexts.org |

| Dieckmann Condensation | A molecule with two ester groups (intramolecular) | Strong base | Cyclic β-keto ester wikipedia.org |

Recent advancements in this area include the use of alternative acylating agents and the development of milder reaction conditions. For example, the acylation of preformed enolates with acyl chlorides or other activated carboxylic acid derivatives can provide a more controlled route to beta-keto esters. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) allows for the quantitative formation of the enolate prior to the addition of the acylating agent, often leading to higher yields and fewer side products.

Carboxylation and Carbonylation Strategies

The introduction of the β-keto ester functionality onto the pyridazine ring is a critical transformation in the synthesis of this compound. Carboxylation and carbonylation reactions represent powerful tools for achieving this, typically involving the formation of a key carbon-carbon bond between the pyridazine core and the three-carbon side chain.

One prevalent strategy is analogous to the Claisen condensation, a fundamental reaction in organic synthesis for forming C-C bonds. In this approach, a pyridazine-containing ester, such as ethyl pyridazine-4-carboxylate, can be reacted with ethyl acetate in the presence of a strong base like sodium ethoxide. The base deprotonates the α-carbon of ethyl acetate, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the pyridazine ester. Subsequent protonation yields the target β-keto ester.

Another approach involves the carboxylation of a ketone enolate. nih.gov This would begin with a 4-acetylpyridazine, which can be treated with a strong base (e.g., lithium diisopropylamide, LDA) to form the corresponding enolate. This enolate can then react with an electrophilic carboxylating agent, such as ethyl chloroformate or diethyl carbonate, to install the ester group and form the final product. nih.gov This method's success is contingent on the selective formation of the kinetic enolate and efficient trapping by the carboxylating agent.

Carbonylation strategies, often catalyzed by transition metals like palladium, offer an alternative route. nih.gov These reactions can utilize a 4-halopyridazine as a starting material. In a typical palladium-catalyzed carbonylative coupling, the 4-halopyridazine would react with a suitable three-carbon coupling partner, such as the enolate of ethyl acetate, under a carbon monoxide atmosphere. This process, while potentially more complex to optimize, can provide a direct route to the desired β-keto ester functionality.

Table 1: Comparison of Carboxylation/Carbonylation Strategies

| Strategy | Starting Material | Key Reagents | Advantages | Potential Challenges |

|---|---|---|---|---|

| Claisen-type Condensation | Ethyl pyridazine-4-carboxylate | Ethyl acetate, Sodium ethoxide | Utilizes readily available starting materials; well-established reaction. | Can be an equilibrium process; requires strictly anhydrous conditions. |

| Ketone Enolate Carboxylation | 4-Acetylpyridazine | LDA, Ethyl chloroformate | Good for generating specific C-C bonds; versatile. | Requires strong base and cryogenic temperatures; potential for side reactions. nih.gov |

| Palladium-catalyzed Carbonylation | 4-Halopyridazine | Ethyl acetate enolate, CO, Pd catalyst | Direct installation of the carbonyl group; high functional group tolerance. | Requires specialized equipment (CO gas); catalyst optimization can be complex. nih.gov |

C-H Insertion Reactions

Direct C-H functionalization or insertion reactions represent a highly atom-economical and efficient approach to forging new carbon-carbon bonds. researchgate.net In the context of synthesizing this compound, this strategy would involve the direct coupling of a C-H bond on the pyridazine ring with a precursor to the β-keto ester side chain.

Transition metal-catalyzed C-H activation is a leading methodology in this field. researchgate.net For pyridazines, the nitrogen atoms can act as directing groups, facilitating the selective activation of specific C-H bonds. A hypothetical route could involve a palladium or rhodium catalyst that coordinates to one of the pyridazine nitrogens and facilitates the oxidative addition into the C4-H bond. The resulting metallacyclic intermediate could then react with a suitable coupling partner, like ethyl diazoacetoacetate, which can serve as a carbene precursor to insert the desired functional group.

Recent advances in photoredox catalysis also open up possibilities for C-H insertion reactions. Under visible light irradiation, a photocatalyst can generate a highly reactive radical species from a suitable precursor of the side chain. This radical could then add to the pyridazine ring, followed by subsequent oxidation and rearrangement steps to yield the final product. The regioselectivity of such reactions on the pyridazine ring, particularly distinguishing between the C3/C6 and C4/C5 positions, is a critical aspect that requires careful control, often influenced by the electronic properties of the substrate and the specific catalytic system employed. ovid.com

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached using both convergent and divergent strategies, offering flexibility in accessing the target molecule and its analogs.

A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages. For this target, a convergent approach might involve:

Fragment A Synthesis: Preparation of the pyridazine ring, potentially substituted with a group at the 4-position that is suitable for coupling (e.g., a halogen or a boronic ester).

Fragment B Synthesis: Preparation of the ethyl 3-oxopropanoate (B1240783) side chain or a synthetic equivalent.

Coupling: A cross-coupling reaction, such as a Suzuki or Stille coupling, to join Fragment A and Fragment B.

A divergent synthesis , in contrast, starts from a common intermediate that can be elaborated into a variety of related structures, including the target compound. acs.org For instance, a synthesis could begin with a functionalized pyridazine core, such as 4-cyanopyridazine. This common intermediate could then be subjected to different reaction sequences. To obtain the target molecule, the cyano group could be hydrolyzed to a carboxylic acid, converted to an acid chloride, and then reacted in a Claisen-type condensation. Alternatively, the same 4-cyanopyridazine could be used to synthesize other pyridazine derivatives, demonstrating the divergent nature of the route. acs.org

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, scalable process requires meticulous optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. For the synthesis of this compound, several parameters are critical.

Solvent Selection: The choice of solvent can significantly impact reaction rates, solubility of reagents, and product isolation. For base-mediated reactions like the Claisen condensation, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used. Optimization would involve screening various solvents to find one that provides the best balance of reactivity and ease of handling/removal.

Base/Catalyst Loading: In reactions requiring a base or catalyst, the amount used is crucial. For instance, in a ketone enolate carboxylation, using a full equivalent of a strong base like LDA is necessary, but excess can lead to side reactions. Catalyst loading in C-H activation routes must be minimized to reduce costs without sacrificing reaction efficiency.

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally increase reaction rates but can also promote decomposition or side reactions. Optimization involves finding the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe. researchgate.net Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of impurities from over-reaction.

Work-up and Purification: A scalable synthesis requires a simple and efficient purification method. Optimizing the work-up procedure to remove unreacted starting materials and byproducts is key. This might involve switching from chromatographic purification, which is often not feasible on a large scale, to crystallization or distillation.

Table 2: Key Parameters for Optimization

| Parameter | Factor to Consider | Goal of Optimization |

|---|---|---|

| Reagent Stoichiometry | Molar ratios of reactants and reagents | Maximize conversion of the limiting reagent, minimize waste. |

| Temperature | Reaction kinetics vs. product/reagent stability | Achieve a practical reaction rate while minimizing thermal degradation. |

| Concentration | Reaction rate vs. solubility and heat transfer | Find the optimal concentration for efficient reaction and safe process control. |

| Agitation | Mass transfer in heterogeneous reactions | Ensure efficient mixing for consistent reaction progress. |

Green Chemistry Principles and Sustainable Synthetic Pathways

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing environmentally responsible and sustainable chemical processes. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. C-H insertion reactions are prime examples of atom-economical methods, as they avoid the use of pre-functionalized substrates and the generation of stoichiometric byproducts. researchgate.net

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. This could involve using greener solvents like ethanol or water, or even developing solvent-free reaction conditions. rasayanjournal.co.innih.gov For example, some condensations can be carried out under neat conditions, significantly reducing solvent waste.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever feasible to reduce energy consumption. Microwave-assisted synthesis is a technique that can often shorten reaction times and reduce energy input compared to conventional heating. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. rasayanjournal.co.in Transition metal catalysts used in C-H activation or carbonylation reactions, even in small amounts, can facilitate transformations that would otherwise require harsh conditions or multiple steps. Developing recyclable catalysts further enhances the sustainability of the process. mdpi.com

Renewable Feedstocks: While challenging for complex heterocyclic compounds, exploring routes that begin from bio-based starting materials is a long-term goal of green chemistry.

By integrating these principles, the synthesis of this compound can be made more efficient, less hazardous, and more environmentally sustainable.

Reactivity and Transformational Chemistry of 4 Pyridazinepropanoic Acid, Beta Oxo , Ethyl Ester

Nucleophilic and Electrophilic Reactivity of the Pyridazine (B1198779) Core

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is inherently electron-deficient. This electronic characteristic significantly influences its reactivity. nih.govtaylorfrancis.com

Nucleophilic Substitution: The electron-withdrawing nature of the two nitrogen atoms makes the carbon atoms of the pyridazine ring susceptible to nucleophilic attack. wur.nlyoutube.com Nucleophilic aromatic substitution (SNAr) is a key reaction pathway, particularly at positions activated by the nitrogen atoms and any electron-withdrawing substituents. While specific studies on 4-pyridazinepropanoic acid, beta-oxo-, ethyl ester are limited, related pyridazine systems readily undergo substitution reactions with various nucleophiles such as amines, alkoxides, and thiolates. wur.nlnih.gov The regioselectivity of these reactions is often influenced by the position of existing substituents and the nature of the nucleophile.

Electrophilic Substitution: Direct electrophilic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the nitrogen atoms, which also tend to coordinate with electrophiles. youtube.com However, electrophilic attack can be facilitated by the presence of activating groups on the ring or by conversion of the pyridazine to its N-oxide. Pyridazine N-oxides exhibit enhanced reactivity towards both electrophiles and nucleophiles at the 2-, 4-, and 6-positions. wur.nl Mechanistic studies on related heterocyclic systems suggest that electrophilic substitution, when it occurs, proceeds through a high-energy intermediate.

Reactivity of the Beta-Oxo Ester Functionality (e.g., Knoevenagel, Mannich, Michael Additions)

The beta-oxo ester group is a highly versatile functionality, characterized by an acidic α-hydrogen and two electrophilic carbonyl centers. This allows it to participate in a wide array of carbon-carbon bond-forming reactions.

Knoevenagel Condensation: The active methylene (B1212753) group of the beta-oxo ester can readily undergo Knoevenagel condensation with aldehydes and ketones in the presence of a weak base. thermofisher.comorganic-chemistry.orgyoutube.com This reaction leads to the formation of α,β-unsaturated products, which are valuable intermediates in further synthetic transformations. While specific examples with this compound are not extensively documented, analogous beta-keto esters are known to participate in this reaction. thermofisher.comresearchgate.net

Mannich Reaction: The acidic proton of the beta-oxo ester can also participate in Mannich reactions, which involve the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. This three-component reaction provides a direct route to β-amino carbonyl compounds. The reaction of beta-keto esters with imines, catalyzed by various reagents, is a well-established method for the synthesis of highly functionalized amino acid precursors. acs.org

Michael Additions: The enolate generated from the deprotonation of the beta-oxo ester can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which can then be used in subsequent cyclization reactions.

Intramolecular Cyclization Reactions and Annulation Pathways

The dual functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization and annulation reactions.

The side chain can be elaborated through reactions at the beta-oxo ester moiety, introducing functionalities that can subsequently react with the pyridazine ring. For instance, the introduction of a suitable electrophile at the γ-position of the side chain could lead to an intramolecular cyclization onto one of the nitrogen atoms of the pyridazine ring, forming a fused pyridazinone derivative. nih.govorganic-chemistry.org Furthermore, the pyridazine ring itself can act as a diene in intramolecular Diels-Alder reactions if an appropriate dienophile is introduced in the side chain. mdpi.com

Annulation strategies involving the reaction of the beta-keto ester with bifunctional reagents can lead to the construction of new rings fused to the pyridazine core. For example, reaction with hydrazines could lead to the formation of pyrazole-fused pyridazines.

Functional Group Interconversions and Derivatization Strategies

The functional groups present in this compound can be readily transformed into a variety of other functionalities, further expanding its synthetic utility. korea.edunih.gov

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. researchgate.net The ketone functionality can be derivatized to form oximes, hydrazones, or enamines. These transformations not only alter the reactivity of the molecule but can also introduce new points for further synthetic modifications. For example, the formation of a hydrazone could be a prelude to the Fischer indole (B1671886) synthesis if appropriate conditions are employed.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Pyridazin-3(2H)-ones | Various | Functionalized Pyridazines | Functional Group Carrier | korea.edu |

| 3-Chloro-4-pyridazinecarbonitrile | Alkynolates/Butynylamine | 3-Alkynyloxy-4-pyridazinecarbonitriles | Nucleophilic Substitution | mdpi.com |

| 1,3-Diketones | Hydrazine (B178648) | Fused Pyridazines | Cyclization | nih.gov |

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. researchgate.net

Chemoselectivity: In reactions involving both the pyridazine ring and the beta-oxo ester, the choice of reagents and conditions can direct the transformation to a specific functional group. For instance, mild reducing agents might selectively reduce the ketone without affecting the pyridazine ring, while more forcing conditions could lead to the reduction of the heterocycle.

Regioselectivity: In reactions involving the pyridazine ring, the position of substitution can be controlled by the electronic and steric properties of the substrate and the reagent. For nucleophilic aromatic substitution, the positions ortho and para to the nitrogen atoms are generally favored. In reactions of the beta-oxo ester enolate, alkylation typically occurs at the α-carbon, but under certain conditions, O-alkylation can be observed. The regioselectivity of cyclization reactions is also a critical aspect, often determined by the length and nature of the side chain.

| Reactants | Conditions | Product(s) | Selectivity | Reference |

| Fluorinated 1,2,4-Triketones + Hydrazines | Various | Pyrazoles/Pyridazinones | Chemo- and Regioselective | researchgate.net |

| Dihydrobenzofuro-pyridin-one synthesis | Rhodium catalysis | Functionalized derivatives | Chemo- and Regioselective | acs.org |

Reductive and Oxidative Transformations

The pyridazine ring and the beta-oxo ester functionality can undergo both reductive and oxidative transformations.

Reduction: The ketone of the beta-oxo ester can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride. acsgcipr.org Catalytic hydrogenation can lead to the reduction of both the ketone and the pyridazine ring, depending on the catalyst and reaction conditions. The ester group can also be reduced to a primary alcohol with stronger reducing agents like lithium aluminum hydride.

Oxidation: The pyridazine ring can be oxidized to its N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. The side chain can also be subject to oxidative cleavage under appropriate conditions.

| Substrate | Reagent(s) | Product | Transformation | Reference |

| Ketones | Ketone Reductase/Alcohol Dehydrogenase | Chiral Alcohols | Biocatalytic Reduction | acsgcipr.org |

| Pyridazine | m-CPBA | Pyridazine N-oxide | Oxidation | mdpi.com |

| Alkanes | Iron complexes/PhIO | Alcohols | Catalytic Oxidation | mdpi.com |

Mechanistic Investigations of Key Reactions and Transformation Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling the outcome of its transformations.

The mechanisms of nucleophilic aromatic substitution on pyridazines typically involve the formation of a Meisenheimer-like intermediate. wur.nl The stability of this intermediate, which is influenced by the substituents on the ring, determines the feasibility and regioselectivity of the reaction.

The Knoevenagel condensation proceeds through the formation of an enolate from the beta-oxo ester, which then attacks the carbonyl group of the aldehyde or ketone, followed by dehydration. youtube.com The Mannich reaction involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolate of the beta-oxo ester. The Michael addition proceeds via the conjugate addition of the enolate to an α,β-unsaturated system.

Mechanistic studies on the cyclization of pyridazine derivatives often involve computational and experimental approaches to elucidate the transition states and intermediates. mdpi.com For instance, intramolecular Diels-Alder reactions of pyridazines are believed to proceed through a concerted [4+2] cycloaddition pathway.

Theoretical and Computational Studies of 4 Pyridazinepropanoic Acid, Beta Oxo , Ethyl Ester

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its chemical behavior. Theoretical studies, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular orbitals of 4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. gsconlinepress.comgsconlinepress.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. gsconlinepress.com

For pyridazine (B1198779) derivatives, the HOMO and LUMO are typically distributed across the π-system of the pyridazine ring and adjacent conjugated groups. In this compound, the HOMO is expected to be located primarily on the pyridazine ring, which is rich in electrons. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing beta-oxo-ethyl ester moiety.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity, kinetic stability, and electronic transitions. A smaller gap suggests higher reactivity. |

Conformational Analysis and Energetics

The three-dimensional structure of a molecule plays a pivotal role in its physical and biological properties. This compound possesses several rotatable single bonds, leading to a variety of possible conformations. Conformational analysis, through computational methods, aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

| Parameter | Description | Importance |

| Dihedral Angles | Angles between four sequentially bonded atoms | Define the rotational conformation around single bonds. |

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry | Helps to identify stable conformers and transition states. |

| Relative Energies | Energy differences between different conformers or tautomers | Determine the most stable structures and their populations at a given temperature. |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can predict how the molecule will behave in various chemical transformations. This involves identifying the most likely reaction pathways, characterizing the transition states, and calculating the activation energies.

Given its structure, this compound can participate in a variety of reactions. The pyridazine ring can undergo electrophilic or nucleophilic aromatic substitution, although the presence of two nitrogen atoms generally deactivates the ring towards electrophilic attack. nih.gov The beta-keto ester functionality is highly versatile; the acidic α-proton can be removed by a base to form an enolate, which can then act as a nucleophile in reactions such as alkylations and aldol (B89426) condensations. The carbonyl groups are susceptible to nucleophilic attack.

Theoretical models can simulate these reactions, providing detailed information about the geometry of the transition states and the energy barriers that must be overcome. For example, in an alkylation reaction, computational analysis could pinpoint the most favorable site for attack and the stereochemical outcome of the reaction. Such predictions are invaluable for optimizing reaction conditions and designing synthetic routes to new derivatives. organic-chemistry.org

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to quantify its reactivity. These descriptors provide a more nuanced understanding of chemical behavior than simple orbital analysis.

Commonly calculated descriptors include:

Ionization Potential (IP): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (EA): The energy released when an electron is added, often approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as χ² / (2η).

These descriptors, calculated for this compound, would provide a quantitative basis for predicting its reactivity in various chemical environments. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile. DFT studies on various pyridazine derivatives have successfully used these descriptors to predict their behavior, for example, as corrosion inhibitors, where the molecule's ability to donate or accept electrons to a metal surface is key. gsconlinepress.comgsconlinepress.com

| Descriptor | Formula | Interpretation |

| Ionization Potential (IP) | ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (EA) | ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | (IP + EA) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / η | Propensity to undergo chemical reactions. |

| Electrophilicity Index (ω) | χ² / (2η) | Capacity to accept electrons. |

Spectroscopic Property Predictions (e.g., advanced NMR chemical shifts, vibrational frequencies, and electronic transitions)

Computational methods are highly effective at predicting various spectroscopic properties of molecules. These theoretical predictions can aid in the interpretation of experimental spectra and can be used to confirm the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. By calculating the magnetic shielding of each nucleus in the optimized molecular geometry, the chemical shifts can be estimated with a good degree of accuracy. These predictions are particularly useful for assigning complex spectra and for understanding how the electronic environment of each atom influences its resonance frequency. rsc.org

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule correspond to the various stretching, bending, and torsional motions of its atoms. Computational methods can calculate these frequencies, which can then be compared to experimental infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to particular vibrational modes, providing a detailed understanding of the molecule's vibrational dynamics. For instance, the characteristic C=O and C=N stretching frequencies of the title compound can be precisely predicted. scirp.org

Electronic Transitions (UV-Vis Spectroscopy): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations (e.g., π → π* or n → π* transitions). This is directly related to the HOMO-LUMO gap, with smaller gaps generally corresponding to longer wavelength absorptions. unimi.it

Computational Design of Functionalized Derivatives

One of the most powerful applications of theoretical chemistry is in the rational design of new molecules with desired properties. By starting with the core structure of this compound, computational methods can be used to explore the effects of adding various functional groups at different positions.

This in silico design process allows for the rapid screening of a large number of potential derivatives without the need for time-consuming and expensive synthesis. For example, if the goal is to develop a new drug candidate, researchers can computationally design derivatives and then use molecular docking simulations to predict their binding affinity to a specific biological target. researchgate.net Similarly, if the aim is to create a new material with specific electronic properties, the effect of different substituents on the HOMO-LUMO gap and other electronic descriptors can be systematically investigated. nih.gov

This computational approach accelerates the discovery process by identifying the most promising candidates for synthesis and experimental testing. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capabilities, make it an attractive scaffold for the design of functional molecules. nih.gov

Applications of 4 Pyridazinepropanoic Acid, Beta Oxo , Ethyl Ester As a Synthetic Building Block

Precursor to Complex Pyridazine-Containing Scaffolds

The bifunctional nature of 4-pyridazinepropanoic acid, beta-oxo-, ethyl ester makes it an exemplary starting material for the synthesis of complex molecules centered around the pyridazine (B1198779) core. The β-keto ester moiety is highly reactive and can participate in a variety of classical condensation and cyclization reactions, while the pyridazine ring itself can be further functionalized.

Researchers have extensively used pyridazine-based compounds to construct novel heterocyclic systems with significant biological activities. For instance, pyridazin-3-one derivatives are a well-established class of compounds with applications as cardiovascular agents. nih.govrsc.org The synthesis of these scaffolds often involves the cyclocondensation of a 1,4-dicarbonyl equivalent with hydrazine (B178648); the β-keto ester structure of the title compound provides a direct pathway to such intermediates. researchgate.net

Furthermore, the pyridazine core can be elaborated into fused heterocyclic systems. A notable example is the synthesis of pyrrolo[1,2-b]pyridazines. nih.gov The synthetic route to these complex scaffolds can begin with pyridazinone acids, which are directly obtainable from their corresponding esters, such as this compound, via hydrolysis. nih.gov Similarly, the compound serves as a foundational element for creating even more complex fused systems, such as pyrido[2,3-d]pyridazine-2,8-diones, which have shown potential as anti-inflammatory agents. nih.gov The general synthetic utility of pyridazines as building blocks for more elaborate structures like cinnolines and phthalazines is well-documented, highlighting the importance of functionalized precursors. rjptonline.org

Role in the Synthesis of Advanced Organic Materials (focus on synthetic pathway)

While specific applications of this compound in the synthesis of advanced organic materials are not extensively detailed in dedicated studies, its structural class holds recognized potential. Chemical suppliers categorize related pyridine-based analogs as building blocks for electronic materials and polymer science, indicating the perceived value of this type of heterocycle-keto-ester motif in materials chemistry. bldpharm.com

The synthesis of novel pyridazines is an area of active research, with some studies explicitly aiming to create small libraries of these compounds to explore their potential as organic semiconductors. liberty.edu The synthetic pathway to such materials would leverage the reactivity of the β-keto ester for polymerization or for creating a core structure that is later functionalized to tune its electronic properties. The pyridazine ring's inherent polarity and electron-deficient nature can be advantageous in designing materials with specific charge-transport characteristics. A typical synthetic approach would involve a condensation reaction, such as a Knoevenagel or Hantzsch-type reaction, to build a larger conjugated system from the reactive methylene (B1212753) group of the β-keto ester, followed by polymerization or further cross-coupling reactions.

Utility in the Construction of Diversified Compound Libraries

The pyridazine ring is considered a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and several marketed drugs. nih.govrjptonline.orgblumberginstitute.org Consequently, this compound is an ideal starting point for the construction of diversified compound libraries for high-throughput screening and drug discovery.

Its utility lies in its capacity to serve as a common scaffold from which a wide array of derivatives can be generated. For example, research into fatty acid binding protein 4 (FABP4) inhibitors has utilized the pyridazinone scaffold to generate and screen a library of potential drug candidates. nih.govsemanticscholar.org Similarly, new series of pyridazin-3-one derivatives have been designed and synthesized to explore their activity as vasorelaxants, demonstrating how a core structure can be systematically modified to optimize biological activity. rsc.org

The synthetic pathway to these libraries often begins with a central pyridazine-containing building block. The β-keto ester function of the title compound allows for reactions with various nucleophiles (e.g., hydrazines, amidines, ureas) to rapidly generate a first level of diversity. Subsequent modifications to the pyridazine ring or the newly formed ring system can further expand the library. This strategy has been employed in the synthesis of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone and novel series of pyrido[2,3-d]pyridazine-2,8-diones for screening as anti-inflammatory agents. nih.govmdpi.com

Intermediate in Natural Product Total Synthesis (if relevant to broader class)

The pyridazine ring, while less common than other heterocycles, is present in some natural products. A notable example is azamerone, a marine-derived meroterpenoid. nih.gov However, a review of the literature on laboratory-based total synthesis does not indicate that this compound is a common synthetic intermediate for this or other pyridazine-containing natural products. The biosynthetic pathway of azamerone, for instance, is proposed to involve the rearrangement of a diazo-functionalized precursor rather than a build-up from a pre-formed pyridazine β-keto ester. nih.gov Therefore, while the broader class of pyridazines is relevant to natural products, the specific utility of this compound as an intermediate in their total synthesis is not prominently documented.

Design and Synthesis of Ligands for Catalysis (if relevant)

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, giving them the potential to coordinate with metal centers. This property suggests that pyridazine derivatives can be developed as ligands for metallic complexes used in catalysis. researchgate.net The design of such ligands often involves incorporating specific steric and electronic features to influence the activity and selectivity of the catalyst.

However, the direct application of this compound in the synthesis of ligands for catalysis is not a major focus in the current scientific literature. While the pyridazine moiety is generally recognized for its potential in supramolecular chemistry and as a component of catalytic complexes, specific examples originating from this particular β-keto ester are not widely reported. researchgate.net Its primary role remains centered on the synthesis of fused heterocyclic systems and scaffolds for medicinal chemistry.

Analytical Methodologies for Characterization and Reaction Monitoring in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products (e.g., 2D NMR, HRMS)

To unambiguously determine the molecular structure of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate and its potential reaction byproducts, a combination of advanced spectroscopic techniques is indispensable.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy plays a crucial role in elucidating the complex spin systems present in heterocyclic compounds. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, 2D NMR experiments are necessary for definitive assignments. nih.govresearchgate.net Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) establish proton-proton couplings within the pyridazine (B1198779) ring and the propanoate chain. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds), which is critical for connecting the ethyl ester group and the carbonyl carbon to the pyridazine ring. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence. Using techniques like electrospray ionization (ESI), the precise mass of the protonated molecule [M+H]⁺ can be measured. This data is invaluable for confirming the identity of the target compound and distinguishing it from isomers or impurities.

| Technique | Information Obtained | Application to Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate |

| ¹H-¹H COSY | Shows coupling between adjacent protons. | Confirms connectivity within the pyridazine ring and the ethyl group. |

| HSQC | Correlates protons to their directly bonded carbons. | Assigns specific ¹³C signals to their corresponding ¹H signals. |

| HMBC | Shows correlations between protons and carbons over 2-3 bonds. | Establishes the connection between the pyridazine ring, the keto-ester side chain, and confirms the overall molecular framework. nih.gov |

| HRMS (ESI) | Provides the exact mass of the molecule. | Confirms the elemental formula (C₉H₁₀N₂O₃) by matching the measured mass to the calculated mass. |

Chromatographic Methods for Purity Assessment and Reaction Progress Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the target compound from starting materials, reagents, and byproducts, thereby enabling purity assessment and real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile and thermally sensitive compounds like ethyl 3-oxo-3-(pyridazin-4-yl)propanoate. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid. By monitoring the reaction mixture at different time points, the consumption of reactants and the formation of the product can be quantified, allowing for the optimization of reaction conditions. The purity of the final product is determined by the relative area of its peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for analyzing volatile derivatives or for identifying more volatile impurities. nih.govresearchgate.net While the target compound itself may have limited thermal stability, GC-MS can be invaluable for analyzing related, more volatile pyridazine compounds that might be present as impurities. nih.govmdpi.com The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for identification. nih.govmdpi.com

| Technique | Principle | Application in Research |

| HPLC | Separation based on differential partitioning between a stationary and a liquid mobile phase. | Monitoring reaction progress by quantifying reactant and product concentrations over time. rsc.org Assessing the purity of the final isolated product. |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Identifying volatile impurities and byproducts in the reaction mixture. nih.govnih.gov Characterizing related pyridazine derivatives. mdpi.com |

Microanalytical Techniques for Elemental Composition

Elemental analysis , a type of microanalytical technique, provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a purified sample. This is a fundamental method for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated theoretical values based on the proposed molecular formula (C₉H₁₀N₂O₃). A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. For instance, the synthesis of various new pyridazine derivatives is often accompanied by elemental analysis to confirm their composition. uminho.ptnih.gov

| Element | Theoretical % |

| Carbon (C) | 55.67 |

| Hydrogen (H) | 5.19 |

| Nitrogen (N) | 14.43 |

| Oxygen (O) | 24.71 |

This table presents the calculated elemental composition for 4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester (C₉H₁₀N₂O₃). Experimental values obtained from elemental analysis should fall within an acceptable margin of error (typically ±0.4%) of these theoretical values to confirm the compound's purity and identity.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the β-keto ester and the pyridazine (B1198779) core of 4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester provides fertile ground for the discovery of novel chemical transformations. Future research will likely focus on leveraging these functionalities in innovative ways.

One promising area is the application of modern synthetic methodologies, such as inverse-electron-demand aza-Diels-Alder reactions. In these reactions, the electron-deficient pyridazine ring could act as a diene, reacting with electron-rich dienophiles to construct complex fused heterocyclic systems. gsconlinepress.comorganic-chemistry.org The regioselectivity and stereoselectivity of such reactions with various dienophiles would be a key area of investigation. researchgate.net

Furthermore, the methylene (B1212753) group flanked by two carbonyls in the β-keto ester portion is highly acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in a wide range of C-C and C-X bond-forming reactions. While classical alkylations and acylations are well-established, future work could explore more advanced transformations, such as palladium-catalyzed allylic alkylations or copper-catalyzed cross-coupling reactions, to introduce diverse substituents at the α-position.

Below is a table summarizing potential novel reactions for exploration:

| Reaction Type | Potential Reactants | Expected Product Class | Key Research Focus |

| Aza-Diels-Alder Reaction | Electron-rich alkenes, alkynes | Fused pyridopyridazines | Regioselectivity, catalyst development |

| Palladium-Catalyzed Allylic Alkylation | Allylic carbonates, acetates | α-Allylated β-keto esters | Stereocontrol, ligand screening |

| Copper-Catalyzed Cross-Coupling | Aryl halides, vinyl halides | α-Arylated/vinylated β-keto esters | Catalyst efficiency, substrate scope |

| Photoredox Catalysis | Radical precursors | α-Functionalized derivatives | Novel bond formations, reaction conditions |

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. The development of asymmetric synthetic routes to chiral derivatives of this compound is a critical future direction. The prochiral nature of the β-keto ester functionality presents an ideal handle for enantioselective transformations.

A primary focus will be on the asymmetric hydrogenation or transfer hydrogenation of the ketone carbonyl group to generate chiral β-hydroxy esters. illinois.eduresearchgate.net This can be achieved using chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands. illinois.edu The optimization of reaction conditions, including catalyst loading, solvent, and hydrogen pressure, will be crucial to achieving high enantiomeric excess (ee). acs.org

Another avenue for creating stereocenters is through the enantioselective alkylation of the α-carbon. This can be accomplished using chiral phase-transfer catalysts or by employing chiral auxiliaries. The development of efficient and highly stereoselective methods would provide access to a wide range of enantioenriched building blocks.

The following table outlines potential catalytic systems for asymmetric synthesis:

| Asymmetric Transformation | Catalyst System | Target Chiral Moiety | Key Performance Metrics |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | β-Hydroxy ester | High %ee, high turnover number |

| Asymmetric Transfer Hydrogenation | Ru(II) or Ir(III) / Chiral Diamine Ligand | β-Hydroxy ester | Mild conditions, broad substrate scope |

| Enantioselective Alkylation | Chiral Phase-Transfer Catalyst | α-Substituted β-keto ester | High %ee, diastereoselectivity |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. researchgate.netmdpi.com The integration of the synthesis and derivatization of this compound into continuous flow and automated platforms is a logical and impactful future direction.

Flow chemistry can enable the safe handling of potentially hazardous reagents and intermediates, as well as provide precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net For instance, multi-step sequences, such as the initial synthesis of the target molecule followed by its immediate derivatization, could be telescoped into a single, uninterrupted flow process. researchgate.net

Automated synthesis platforms, which combine robotics with machine learning algorithms, can accelerate the discovery of new reactions and the optimization of existing ones. By systematically varying reaction parameters and analyzing the outcomes in real-time, these platforms can rapidly identify optimal conditions for the synthesis of a library of derivatives based on the 4-pyridazinepropanoic acid scaffold.

Bio-inspired Synthesis and Biomimetic Transformations

Nature often provides elegant and efficient solutions to complex chemical syntheses. While direct bio-inspired routes to this compound are not yet established, this remains a compelling area for future investigation. The principles of biomimetic synthesis, which mimic natural biosynthetic pathways, could offer novel and sustainable approaches. wiley-vch.de

For instance, researchers could explore the use of enzymes or whole-cell biocatalysts for key transformations. umich.edu Lipases could be investigated for the enzymatic resolution of racemic β-hydroxy esters derived from the target molecule, providing access to enantiopure compounds. Furthermore, the development of artificial metalloenzymes could enable novel catalytic activities for the functionalization of the pyridazine ring. While the biomimetic synthesis of alkaloids often involves complex enzymatic cascades, the fundamental principles of using biological building blocks and reaction conditions could inspire new synthetic strategies for pyridazine-containing compounds. wiley-vch.de

Synergistic Experimental and Computational Research Programs

The combination of experimental synthesis and computational modeling offers a powerful approach to understanding and predicting chemical reactivity. Future research on this compound will greatly benefit from such a synergistic approach.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. gsconlinepress.comresearchgate.net This information can provide insights into its reactivity, helping to rationalize experimental observations and guide the design of new reactions. gsconlinepress.comresearchgate.netmdpi.com For example, computational studies can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the development of regioselective functionalization strategies. researchgate.net

Molecular dynamics simulations can be used to study the interactions of derivatives with biological targets, facilitating the rational design of new bioactive compounds. tandfonline.com The integration of computational screening with experimental synthesis and biological evaluation can significantly accelerate the drug discovery process.

The table below presents key parameters often investigated in computational studies of pyridazine derivatives:

| Computational Method | Calculated Parameter | Application |

| DFT (B3LYP/6-31G) | HOMO/LUMO Energies, Energy Gap (ΔE) | Prediction of reactivity and stability gsconlinepress.com |

| DFT (B3LYP/6-31G) | Dipole Moment (μ) | Understanding intermolecular interactions gsconlinepress.com |

| DFT (B3LYP/6-31G)* | Global Hardness (η) and Softness (S) | Assessment of chemical reactivity gsconlinepress.com |

| Molecular Docking | Binding Affinity, Interaction Modes | Virtual screening for biological targets tandfonline.com |

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for preparing 4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester, and how can purity be optimized during synthesis? A: A validated method involves cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions. For example, 3-oxo-3-phenylpropanoic acid ethyl ester reacts with hydrazine derivatives in acetic acid with ammonium acetate as a catalyst at 130°C under pressure (Q-tube reactor). Purity optimization requires monitoring via TLC and GC-MS to track intermediates and byproducts. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Advanced Mechanistic Studies

Q: How can the reactivity of the beta-oxo group in 4-Pyridazinepropanoic acid ethyl ester be exploited for heterocyclization reactions? A: The β-oxo group acts as an electrophilic site for nucleophilic attack, enabling cyclization with reagents like malononitrile or hydrazines. For instance, reaction with malononitrile in acetic acid yields pyridazine derivatives, confirmed by GC-MS and NMR. Mechanistic studies should include kinetic analysis (e.g., varying temperature/pH) and computational modeling (DFT) to elucidate transition states .

Spectral Characterization

Q: What spectroscopic techniques are most reliable for confirming the structure of 4-Pyridazinepropanoic acid ethyl ester? A: Use a combination of:

- 1H/13C NMR : To identify ester (-COOEt, δ ~4.1–4.3 ppm for CH2), β-oxo (δ ~3.5–4.0 ppm for CH adjacent to ketone), and pyridazine aromatic protons (δ ~7.0–8.5 ppm).

- GC-MS : For molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of COOEt group at m/z ~206).

- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (β-oxo C=O) .

Stability and Degradation Analysis

Q: What factors influence the hydrolytic stability of the ethyl ester moiety in aqueous environments? A: Hydrolysis is pH-dependent. Under acidic conditions (pH < 3), ester cleavage is slow, while alkaline conditions (pH > 8) accelerate hydrolysis via nucleophilic attack by OH⁻. Stability studies should use HPLC to quantify degradation products (e.g., free carboxylic acid) under buffered conditions (pH 3–10) at 25–40°C. Additives like surfactants or cyclodextrins can stabilize the ester .

Biological Activity Profiling

Q: What methodologies are suitable for evaluating the bioactivity of 4-Pyridazinepropanoic acid ethyl ester derivatives? A:

- In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based kinetic assays.

- Cellular uptake : Use LC-MS to quantify intracellular concentrations in cell lysates.

- Metabolic stability : Incubate with liver microsomes and monitor ester hydrolysis via HPLC .

Data Contradictions in Physicochemical Properties

Q: How can discrepancies in reported melting points or solubility data for this compound be resolved? A: Variations arise from polymorphic forms or residual solvents. Standardize measurements using:

- DSC : To detect polymorphs (endothermic peaks).

- Karl Fischer titration : To quantify water content.

- Solubility studies : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification .

Computational Modeling

Q: Which computational approaches predict the binding affinity of 4-Pyridazinepropanoic acid ethyl ester to biological targets? A: Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) can model interactions with proteins. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (Ka/Kd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.